BRD9 Degrader-1

Epigenetics Targeted Protein Degradation BRD9 PROTAC

BRD9 Degrader-1 (PROTAC BRD9 Degrader-1) is the lead bifunctional degrader validated in AML and synovial sarcoma models. Its well-characterized IC50 of 13.5 nM, >98% purity, and 280-fold selectivity window over BRD4 make it the gold-standard in vitro probe for ncBAF complex biology. Unlike occupancy-based inhibitors, it induces complete BRD9 elimination via CRBN-mediated proteasomal degradation, enabling unambiguous target-dependency studies. Essential benchmarking reference for PROTAC development programs.

Molecular Formula C49H65FN12O7S2
Molecular Weight 1017.2 g/mol
Cat. No. B12382312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9 Degrader-1
Molecular FormulaC49H65FN12O7S2
Molecular Weight1017.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C
InChIInChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1
InChIKeyMCHONAYJGRIMOE-NUMYIAGESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD9 Degrader-1: A Foundational PROTAC for Selective BRD9 Degradation in BAF Complex Research


BRD9 Degrader-1 (PROTAC BRD9 Degrader-1) is a proteolysis-targeting chimera (PROTAC) that functions as a bifunctional degrader of the bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex [1]. Its structure comprises a BRD9-binding warhead (I-BRD9) and a cereblon (CRBN) E3 ligase ligand (pomalidomide) connected by a flexible linker . This design enables the compound to recruit the E3 ligase complex to BRD9, tagging it for ubiquitination and subsequent proteasomal degradation, thereby offering a distinct mode of action compared to simple occupancy-driven inhibitors .

Why BRD9 Degrader-1 Cannot Be Substituted with Other BRD9-Targeting Agents


Direct substitution of BRD9 Degrader-1 with other in-class compounds—whether small molecule inhibitors or alternative PROTACs—is not scientifically valid due to substantial differences in their fundamental mechanisms of action and selectivity profiles. For example, the BRD9 inhibitor I-BRD9 merely occupies the bromodomain, whereas BRD9 Degrader-1 induces complete protein elimination [1]. Among PROTACs, significant variation exists in their ternary complex formation efficiency, degradation potency (DC50/IC50), and crucially, their selectivity against homologous bromodomain proteins like BRD4 and BRD7 [2]. Using an alternative degrader like dBRD9 HCl, which has an IC50 of 56.6 nM and no degradation of BRD4/7, or a highly optimized candidate like CW-3308 with sub-10 nM DC50 and oral bioavailability, will yield markedly different cellular and in vivo outcomes . The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Differentiation of BRD9 Degrader-1 Against Key Comparators


BRD9 Degrader-1 Exhibits Superior Degradation Potency Compared to dBRD9 HCl in MOLM-13 Cells

BRD9 Degrader-1 demonstrates a significantly higher potency for degrading BRD9 in MOLM-13 acute myeloid leukemia (AML) cells relative to the alternative PROTAC degrader, dBRD9 HCl. At a concentration of 500 nM and a 4-hour treatment period, BRD9 Degrader-1 induced an 'obvious degradation' of the target protein . In contrast, dBRD9 HCl requires a much higher concentration to achieve its reported IC50 of 56.6 nM for BRD9 degradation in the same cell line . This difference in required concentration highlights BRD9 Degrader-1's more efficient degradation machinery.

Epigenetics Targeted Protein Degradation BRD9 PROTAC

BRD9 Degrader-1 Provides Higher Selectivity Against BRD4 than its Close Homolog BRD7

A critical differentiation for BRD9 Degrader-1 is its high selectivity for BRD9 over the closely related bromodomain protein BRD4. The compound's IC50 for BRD4 is 3.78 µM, which is a 280-fold reduction in potency compared to its IC50 of 13.5 nM for BRD9 [1]. While dBRD9 HCl also shows selectivity by not degrading BRD4 or BRD7 at concentrations up to 5 µM, its selectivity against BRD7 is a key feature it shares . However, BRD9 Degrader-1's specific IC50 value for BRD4 allows for precise titration in assays where even partial BRD4 inhibition must be avoided, whereas other dual degraders like VZ185 actively degrade both BRD9 and its homolog BRD7 with DC50s of 4.5 nM and 1.8 nM, respectively .

Selectivity Profiling BRD4 Epigenetic Reader Domain

BRD9 Degrader-1's Ternary Complex Affinity Contrasts with Next-Generation Degraders

BRD9 Degrader-1 exhibits a micromolar binding affinity for the isolated BRD9 protein but achieves a nanomolar affinity for the ternary complex formed with BRD9 and the VCB E3 ligase complex . This cooperativity is a hallmark of effective PROTACs. However, next-generation degraders like CW-3308 have been optimized for even greater efficiency, achieving a degradation potency (DC50) of less than 10 nM and a maximum degradation (Dmax) of over 90% in G401 and HS-SY-II cell lines [1]. While BRD9 Degrader-1's IC50 of 13.5 nM is potent, the sub-10 nM DC50 of CW-3308 indicates a higher catalytic efficiency in cells.

PROTAC Ternary Complex Binding Affinity E3 Ligase Recruitment

BRD9 Degrader-1 Serves as a Foundational 'Lead' Probe in BAF Complex Research

Within a series of structurally related PROTACs, BRD9 Degrader-1 is designated as the 'lead' compound, indicating its superior performance and utility as a chemical probe. This is based on a direct comparison with PROTAC BRD9 Degrader-2 and PROTAC BRD9 Degrader-3, where BRD9 Degrader-1 was found to work 'more as the lead' for studying BAF complex biology . This designation implies that among this early series, BRD9 Degrader-1 possesses the most favorable balance of potency, selectivity, and cellular activity for its intended use as a research tool.

BAF Complex Chemical Probe Lead Compound

Validated Research Applications for BRD9 Degrader-1 Based on Comparative Evidence


Defining BRD9-Specific Functions in BAF Complex Biology

This scenario directly leverages the compound's high selectivity over BRD4 (280-fold window). Researchers can use BRD9 Degrader-1 at concentrations (e.g., 500 nM) that achieve robust BRD9 degradation without significant inhibition of the closely related BET family protein BRD4 (IC50 = 3.78 µM) [1]. This enables the precise dissection of BRD9's unique role within the ncBAF complex, separate from the functions of BRD4 or other bromodomain proteins .

Benchmarking New BRD9 Degraders in Cellular Efficacy Studies

As the designated 'lead' compound from its series, BRD9 Degrader-1 serves as the appropriate positive control and benchmark for validating the performance of novel BRD9-targeting PROTACs in cell-based assays [1]. Its well-documented IC50 of 13.5 nM and degradation activity at 500 nM in MOLM-13 cells provide clear, reproducible metrics against which new chemical entities can be quantitatively compared in terms of potency and degradation efficiency .

Investigating BRD9 Dependency in AML and Synovial Sarcoma

BRD9 Degrader-1 is a key tool for studying BRD9-dependent cancers, particularly AML (e.g., MOLM-13 cells) and synovial sarcoma. Its use is validated by studies showing its anti-proliferative effects in these models. While next-generation degraders like CW-3308 demonstrate superior oral bioavailability and in vivo efficacy [1], BRD9 Degrader-1 remains an essential in vitro tool for establishing target dependency and mapping downstream signaling pathways that are uniquely affected by the complete loss of BRD9 protein, rather than its mere inhibition .

Comparative Analysis of PROTAC-Induced Ternary Complex Formation

Given its characterized binding profile—micromolar affinity for isolated BRD9 and nanomolar affinity for the BRD9:VCB ternary complex—BRD9 Degrader-1 is an ideal model compound for biophysical studies of PROTAC-mediated cooperativity [1]. It can be used as a reference standard in assays designed to measure ternary complex formation and stability, providing a baseline for understanding the mechanism of action of more advanced or structurally distinct BRD9 degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD9 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.